2-Phenylazetidine Hydrochloride
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Overview
Description
2-Phenylazetidine Hydrochloride is an organic compound with the chemical formula C9H11N·HCl. It is a salt analog of 2-Phenylazetidine and is characterized by a four-membered azetidine ring with a phenyl group attached to the second carbon atom. This compound is typically found as a colorless to light yellow liquid or solid and is soluble in organic solvents such as ethanol, ether, and acetone, but only slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylazetidine Hydrochloride can be synthesized through various methods. One common method involves the reaction of 2-phenylacetone with aqueous ammonia under appropriate conditions. This reaction generally requires a catalyst and a suitable reaction temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenylazetidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetone derivatives, while reduction can produce various amines.
Scientific Research Applications
2-Phenylazetidine Hydrochloride has a wide range of scientific research applications:
Biology: The compound’s unique ring structure makes it valuable in ligand design and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Phenylazetidine Hydrochloride involves its interaction with molecular targets and pathways. The azetidine ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Phenylazetidine: The parent compound without the hydrochloride salt.
Azetidine: A simpler analog without the phenyl group.
3-Phenylazetidine: A structural isomer with the phenyl group attached to the third carbon atom.
Uniqueness
2-Phenylazetidine Hydrochloride is unique due to its specific ring structure and the presence of the phenyl group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C9H12ClN |
---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-phenylazetidine;hydrochloride |
InChI |
InChI=1S/C9H11N.ClH/c1-2-4-8(5-3-1)9-6-7-10-9;/h1-5,9-10H,6-7H2;1H |
InChI Key |
RHVACGHIJJVMAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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